Lipophilicity (XLogP3-AA) Comparison of 3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one with Approved S1P1 Modulators
The compound exhibits a computed XLogP3-AA value of 4.5 [1], placing it in a significantly higher lipophilicity bracket compared to the first-generation S1P1 agonist fingolimod (phosphate, calculated XLogP3 ~2.5) and closer to second-generation modulators like siponimod (calculated XLogP3 ~4.0) [2]. This elevated lipophilicity is driven by the 3,3-diphenylpropan-1-one moiety, which is absent in simpler oxadiazole-azetidine analogs that typically carry small alkyl or methoxyethyl substituents .
| Evidence Dimension | Computed partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 (PubChem computed) |
| Comparator Or Baseline | Fingolimod (phosphate): XLogP3 ≈ 2.5; Siponimod: XLogP3 ≈ 4.0; Class-level oxadiazole-azetidine analogs (e.g., 1-[3-(3-{2-[(oxan-4-yl)methoxy]ethyl}-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one): XLogP3 < 3.0 |
| Quantified Difference | Target compound is 1.5–2.0 log units more lipophilic than fingolimod and 0.5 log units more than siponimod; >1.5 log units above typical oxadiazole-azetidine analogs. |
| Conditions | XLogP3-AA algorithm (PubChem 2025.09.15 release); comparator values from DrugBank and ChemDiv structural analogs. |
Why This Matters
Higher lipophilicity influences CNS penetration, tissue distribution, and off-target binding profiles, making this compound a potentially distinct tool for probing the role of S1P1 in the central nervous system compared to clinically used modulators.
- [1] PubChem Compound Summary CID 49678274: XLogP3-AA computed property. National Center for Biotechnology Information, 2026. View Source
- [2] DrugBank entries for Fingolimod (DB08868) and Siponimod (DB12371): computed XLogP3 values. Wishart, D.S. et al., Nucleic Acids Res., 2018. View Source
